molecular formula C14H21NO3S B8304355 (Rs)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propanol

(Rs)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propanol

Cat. No. B8304355
M. Wt: 283.39 g/mol
InChI Key: BEGQFBIPHDNTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995182B2

Procedure details

Reduction of (RS)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propionic acid methyl ester with lithium aluminum hydride (1.5 eq.) in THF at RT, aqueous work-up and crystallization from diethyl ether/hexane yielded (RS)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propanol, colorless oil, MS: m/e=284.2 (M+H+).
Name
(RS)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][N:7]1[S:11]([C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=1)(=[O:13])=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.CCCCCC>C1COCC1>[C:17]1([CH3:20])[CH:16]=[CH:15][C:14]([S:11]([N:7]2[CH2:8][CH2:9][CH2:10][CH:6]2[CH2:5][CH2:4][CH2:3][OH:2])(=[O:12])=[O:13])=[CH:19][CH:18]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
(RS)-3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1N(CCC1)S(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC.CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C(CCC1)CCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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